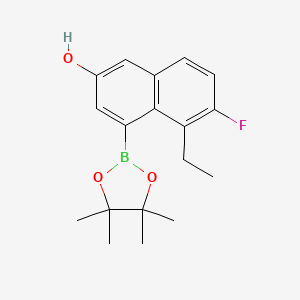
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL is a boronic acid derivative with a unique structure that includes a naphthalene ring substituted with ethyl, fluoro, and dioxaborolan groups. This compound is significant in organic synthesis, particularly in carbon-carbon coupling reactions, due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL typically involves a multi-step process. One common method includes the following steps :
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction using a palladium catalyst. This step involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a base and a palladium catalyst.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Ethylation: The ethyl group is added through an alkylation reaction using an ethyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbons.
Substitution: Substituted naphthalene derivatives.
科学研究应用
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester derivative used in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: Utilized in similar coupling reactions.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Used in the synthesis of complex organic molecules.
Uniqueness
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both ethyl and fluoro groups on the naphthalene ring enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C18H22BFO3 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
5-ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H22BFO3/c1-6-13-15(20)8-7-11-9-12(21)10-14(16(11)13)19-22-17(2,3)18(4,5)23-19/h7-10,21H,6H2,1-5H3 |
InChI 键 |
LLMPLOKLPBVFDA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



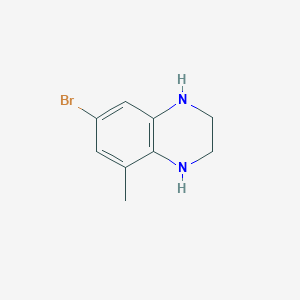


![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

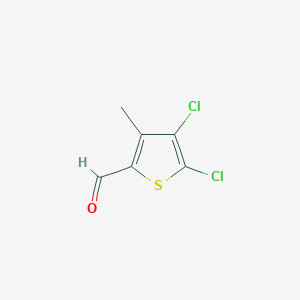
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
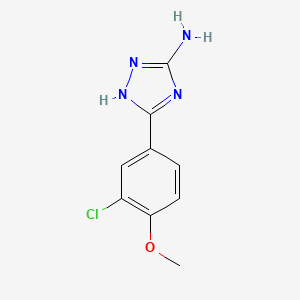
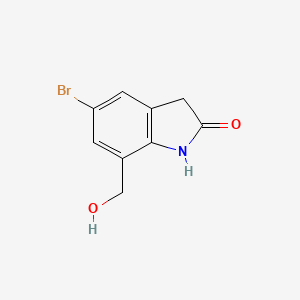
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
